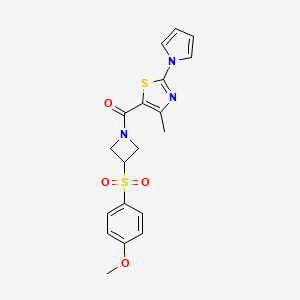

(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

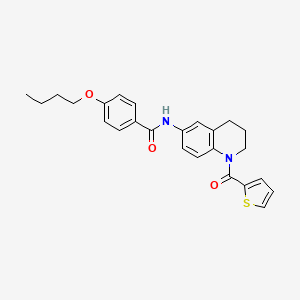

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a sulfonyl group, an azetidinyl group, a methyl group, a pyrrolyl group, and a thiazolyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups and rings. The molecule likely has a rigid structure due to the presence of the rings, and the different functional groups could potentially allow for various types of chemical interactions .Scientific Research Applications

Synthesis and Structural Analysis

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone and its derivatives have seen significant interest in the field of medicinal chemistry due to their biological and pharmacological potencies. For instance, Jagannadham et al. (2019) discuss the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the importance of sulfonamide rings and their derivatives in pharmaceuticals. They detail the synthesis process involving condensation and annulation steps to yield compounds with potential biological activities (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

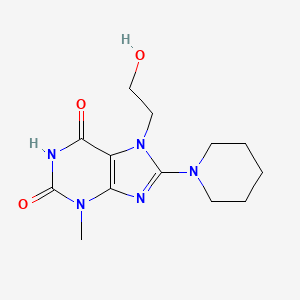

Imaging Agents for Parkinson's Disease

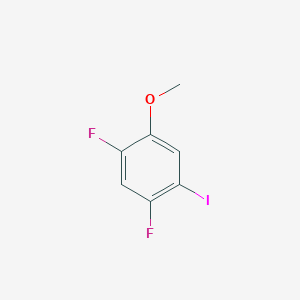

Wang et al. (2017) explored the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. This work showcases the compound's relevance in neurodegenerative disease research, providing a method for its synthesis and evaluation as an imaging agent, indicating its utility in diagnosing and understanding Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

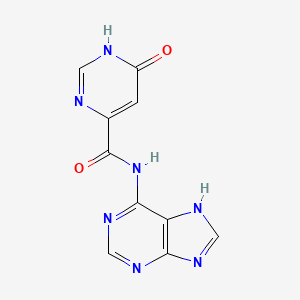

Biological Activities

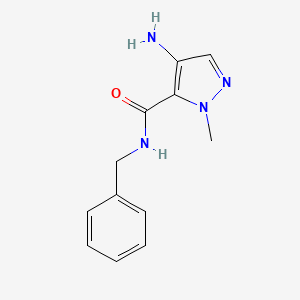

Research on derivatives containing the arylsulfonyl moiety, such as the synthesis, structure, and biological activities of [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones, has shown favorable herbicidal and insecticidal activities. This illustrates the compound's utility in agricultural sciences and pest management strategies, showcasing its broad applicability beyond medicinal chemistry (Wang, Wu, Liu, Li, Song, & Li, 2015).

Antiestrogenic Activity

The compound's derivatives have also been investigated for their antiestrogenic activity. Jones et al. (1979) synthesized a methanone derivative showing potent antiestrogenic activity, demonstrating its potential in the development of therapies for estrogen receptor-positive cancers (Jones, Suarez, Massey, Black, & Tinsley, 1979).

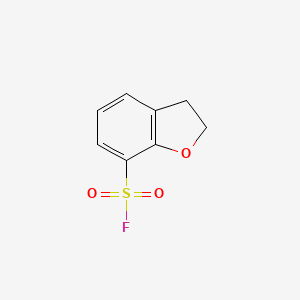

Carbonic Anhydrase Inhibitors

Akbaba et al. (2013) provide insights into the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This research underscores the compound's relevance in developing new therapeutic agents for conditions involving abnormal carbonic anhydrase activity, such as glaucoma or edema (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Future Directions

properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-17(27-19(20-13)21-9-3-4-10-21)18(23)22-11-16(12-22)28(24,25)15-7-5-14(26-2)6-8-15/h3-10,16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVJRYIYCIPCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)

![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)

![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)